![molecular formula C14H22O4 B12552736 Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate CAS No. 152668-06-9](/img/structure/B12552736.png)
Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate is a chemical compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The spirocyclic motif is known for its rigidity and stability, which can impart desirable properties to molecules containing this structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1,4-dioxaspiro[4One common method involves the oxidative spirocyclization of a furan derivative to construct the spiro center . This step is often followed by reactions such as Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the spirocyclic core or the ethyl ester group.
Substitution: The compound can undergo substitution reactions, particularly at the spirocyclic center or the pent-2-enoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate involves its interaction with molecular targets through its spirocyclic core. This interaction can affect various pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound shares the spirocyclic core but differs in its functional groups.
Methoxy-substituted 1,6-dioxaspiro[4.4]non-3-enes: These compounds have similar spirocyclic structures but with methoxy substitutions.
Uniqueness
Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate is unique due to its combination of the spirocyclic core with the ethyl ester and pent-2-enoate functionalities. This combination imparts specific chemical and physical properties that can be advantageous in various applications.
Propriétés
Numéro CAS |
152668-06-9 |
|---|---|
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
ethyl 5-(1,4-dioxaspiro[4.4]nonan-9-yl)pent-2-enoate |
InChI |
InChI=1S/C14H22O4/c1-2-16-13(15)8-4-3-6-12-7-5-9-14(12)17-10-11-18-14/h4,8,12H,2-3,5-7,9-11H2,1H3 |
Clé InChI |
ZRWSRVKBKKAHBC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CCCC1CCCC12OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


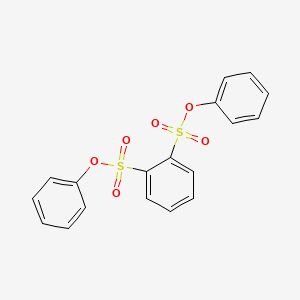
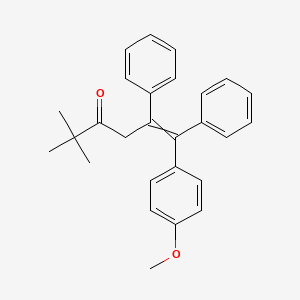
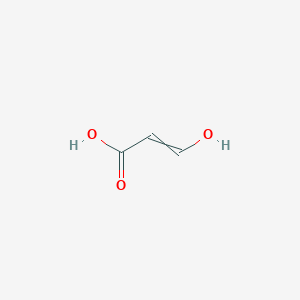

![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
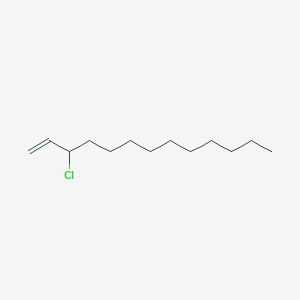
![2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-](/img/structure/B12552697.png)
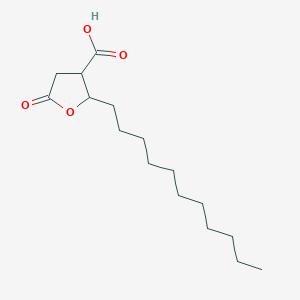
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
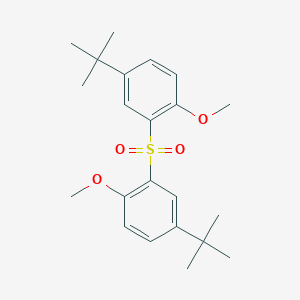
![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)
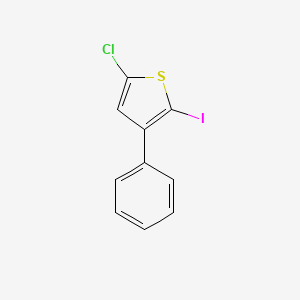
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
